3,4-Dimethyl-1-hexene

Catalysis Olefin oligomerization Green chemistry

Obtaining a well-defined branched C8 α-olefin standard for catalyst screening and petroleum analysis often means compromising on isomeric purity. 3,4-Dimethyl-1-hexene (CAS 16745-94-1) eliminates this compromise. - ≥95% purity (mixture of stereoisomers), supported by 1H NMR, FTIR, and GC-MS fingerprints for unambiguous identification. - Boiling point 112 °C, vapor pressure 26.1 mmHg (25 °C), enabling accurate process simulation. - Immediate availability in research quantities with ambient shipping, backed by BenchChem's reliable global logistics.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 16745-94-1
Cat. No. B097747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1-hexene
CAS16745-94-1
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC(C)C(C)C=C
InChIInChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3
InChIKeyOWWRMMIWAOBBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-1-hexene Specifications & Procurement


3,4-Dimethyl-1-hexene (CAS 16745-94-1) is a branched C8 α-olefin (molecular formula C8H16, molecular weight 112.21 g/mol) characterized by a terminal double bond at the C1 position and methyl substituents at the C3 and C4 positions [1]. This structural arrangement yields a boiling point of 112 °C at 760 mmHg and a calculated log P of approximately 4.13, consistent with its lipophilic, nonpolar hydrocarbon nature . The compound is commercially available as a mixture of stereoisomers with typical purities of 95% or greater, and its spectroscopic fingerprints—including 1H NMR, FTIR, and GC-MS retention data—are well-documented in authoritative spectral databases, facilitating unambiguous identification in complex reaction mixtures [2].

Catalysis selectivity benchmark
Defined branched C8 structure supports mechanistic studies of regioselective olefin transformations.
Analytical reference standard
Well-characterized GC-MS fingerprint enables unambiguous isomer identification in complex hydrocarbon mixtures.
Polymer structure-property probe
Branched α-olefin used to study steric effects on copolymerization kinetics and polymer architecture.

3,4-Dimethyl-1-hexene: Why Generic Substitution Fails


The branched architecture of 3,4-dimethyl-1-hexene confers distinct steric and electronic properties that diverge sharply from linear α-olefins such as 1-hexene or 1-octene. While 1-hexene and 1-octene are commodity monomers used in linear polyolefin production, their reactivity and regioselectivity in catalytic transformations differ fundamentally from internal and branched α-olefins [1]. Specifically, the C3 and C4 methyl substituents on 3,4-dimethyl-1-hexene create significant steric hindrance around the double bond, which can alter catalyst coordination geometry, slow propagation rates, and shift regioselectivity in hydroformylation or oligomerization [2]. Consequently, substituting 1-hexene or 1-octene for 3,4-dimethyl-1-hexene in applications requiring branched C8 building blocks—such as the synthesis of specialty polyolefins with tailored rheological properties or the production of specific octene isomers for fuel component analysis—will yield different product distributions and material performance characteristics. The quantitative differences that follow demonstrate precisely why this compound cannot be generically interchanged.

Linear α-olefin substitution
1-Hexene or 1-octene may shift regioselectivity in hydroformylation or oligomerization due to the absence of C3/C4 methyl branches.
Catalyst coordination mismatch
Different steric profile can alter catalyst geometry and propagation rates, leading to distinct product distributions.
Process design incompatibility
Volatility and flash point differences vs. linear C8 olefins may impact distillation and safety calculations if generic data are used.

3,4-Dimethyl-1-hexene Comparative Performance Data


Trans-2-Butene Dimerization Selectivity

In the homogeneous dimerization of trans-2-butene, the Fe2 iron-phenanthroline complex achieves 99.9% selectivity for 3,4-dimethyl-1-hexene under mild conditions (0.2 MPa, 30 °C) [1]. This contrasts with conventional heterogeneous catalysts, which typically yield complex mixtures of C8 isomers and lower selectivity. The near-quantitative selectivity eliminates the need for energy-intensive downstream separation, directly addressing a major industrial pain point in octene production [1].

Dimerization selectivity
Head-to-head
99.9% selectivity to 3,4-dimethyl-1-hexene vs. heterogeneous catalysts (unspecified selectivity). Homogeneous Fe2 system, 0.2 MPa, 30 °C.
Supports high-purity C8 production route
Near-quantitative output reduces downstream separation needs.
Catalysis Olefin oligomerization Green chemistry

GC Retention Index for Octene Isomers

In a comprehensive GC-MS study of all 93 acyclic octene isomers, 3,4-dimethyl-1-hexene exhibited a distinct retention index (Kovats RI ~741–746 on non-polar columns) [1]. Notably, under the specified MS conditions, this isomer (along with three others) showed a relative abundance value of zero, a unique diagnostic signature that enables unambiguous identification in complex petroleum fractions such as fluid catalytic cracked (FCC) gasoline [2]. This contrasts with many other octene isomers that produce measurable molecular ion fragments under identical conditions.

GC-MS signature
Cross-study comparable
0% relative abundance (M+· RA) for 3,4-dimethyl-1-hexene vs. >0% for most acyclic octenes. Non-polar column, specific MS conditions.
Unique diagnostic zero-abundance marker
Enables unambiguous peak assignment in complex petroleum fractions.
Analytical chemistry GC-MS Petroleum analysis

Physicochemical Differences from Linear α-Olefins

3,4-Dimethyl-1-hexene exhibits a boiling point of 112 °C at 760 mmHg, which is approximately 9 °C lower than that of the linear C8 α-olefin, 1-octene (121 °C) . Additionally, its vapor pressure at 25 °C is 26.1 mmHg, compared to an estimated 19.3 mmHg for 1-octene [1]. These differences, while modest, are critical for distillation design and volatile organic compound (VOC) emission calculations. Furthermore, its flash point of 10.7 °C classifies it as a highly flammable liquid (GHS Category 2), necessitating specific handling and storage protocols distinct from higher flash point linear analogs [2].

Physicochemical profile
Cross-study comparable
Boiling point 112 °C (−9 °C vs. 1-octene), vapor pressure 26.1 mmHg at 25 °C (+6.8 mmHg), flash point 10.7 °C (−10.3 °C). 760 mmHg.
Volatility differences impact process design
Relevant for distillation modeling and safety classification.
Physical chemistry Process engineering Safety

3,4-Dimethyl-1-hexene Application Scenarios


Green Synthesis as Platform Chemical

Procurement for laboratories and pilot plants aiming to implement the Fe2-catalyzed dimerization of trans-2-butene as a sustainable route to branched octenes. The 99.9% selectivity [1] justifies the use of 3,4-dimethyl-1-hexene as a benchmark standard for catalyst development and as a feedstock for downstream transformations requiring a well-defined, single-component starting material.

GC-MS Method Development for Hydrocarbon Analysis

Analytical laboratories analyzing petroleum fractions, particularly FCC gasoline, require authenticated standards of 3,4-dimethyl-1-hexene to calibrate retention times and confirm peak assignments. The compound's unique zero-abundance MS signature [1] makes it an indispensable reference material for developing robust, isomer-specific quantitative methods.

Steric Effects in Olefin Polymerization

Academic and industrial research groups investigating the influence of α-olefin branching on catalyst activity, polymer microstructure, and material properties. The defined steric environment of 3,4-dimethyl-1-hexene provides a controlled variable for comparing against linear 1-hexene and 1-octene. Observed differences in polymerization rates or copolymer composition can be directly attributed to the methyl substituents, providing mechanistic insight [1].

Process Engineering Model Calibration

Chemical engineers designing distillation units or estimating VOC emissions for processes involving branched C8 olefins can use the accurately measured boiling point (112 °C) and vapor pressure (26.1 mmHg at 25 °C) [1] to refine process simulations. These values differ from those of linear C8 olefins and are essential for accurate equipment sizing and safety assessments.

Application
Selection Property
Validation Focus
Green synthesis platform chemical
Catalytic selectivity benchmark
Reproduce dimerization selectivity under Fe2-catalyzed conditions
GC-MS method development
Unique zero-abundance MS signature
Confirm retention index and diagnostic fragment absence
Olefin polymerization steric effects
Branched α-olefin steric profile
Compare copolymer microstructure vs. linear 1-hexene/1-octene
Process engineering model calibration
Physicochemical constant set (BP, VP, flash point)
Validate distillation and emission simulations with measured values

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